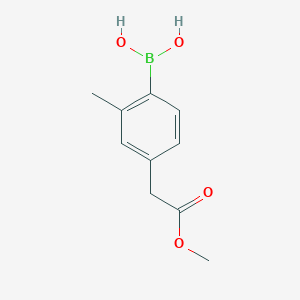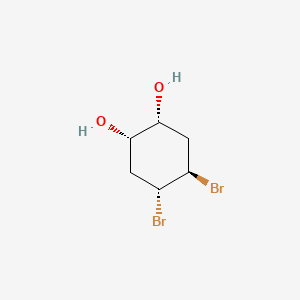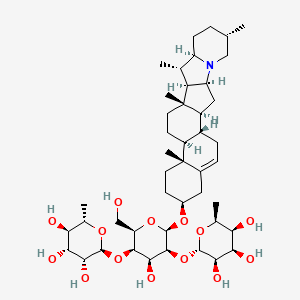
a-Chaconine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Chaconine: is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in potatoes. It is a toxic compound that contributes to the plant’s defense mechanisms against pests and pathogens. α-Chaconine is known for its bitter taste and is produced in higher concentrations when potatoes are exposed to light or physical damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The extraction of α-chaconine from potato peels can be achieved through various methods. One efficient method involves ultrasound-assisted extraction combined with high-performance liquid chromatography (HPLC). This method uses methanol as a solvent and a sample-to-solvent ratio of 1:10 (w/v, g/mL). The extraction process is optimized for parameters such as extraction time and ultrasonic power density .
Industrial Production Methods: In industrial settings, α-chaconine is typically extracted from potato peel waste, which is a by-product of potato processing. The extraction process involves the use of solvents like methanol and techniques such as ultrasound-assisted extraction to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: α-Chaconine undergoes various chemical reactions, including acid hydrolysis and enzymatic hydrolysis. These reactions are essential for breaking down the glycoalkaloid into its constituent parts .
Common Reagents and Conditions:
Acid Hydrolysis: This reaction requires a high temperature (around 85°C) and generates significant chemical waste.
Enzymatic Hydrolysis: This method uses specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase to degrade α-chaconine into simpler compounds.
Major Products Formed: The primary products formed from the hydrolysis of α-chaconine are solanidine and other simpler glycoalkaloids .
Wissenschaftliche Forschungsanwendungen
α-Chaconine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the properties and reactions of glycoalkaloids.
Wirkmechanismus
The mechanism by which α-chaconine exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: α-Chaconine induces apoptosis in cancer cells by activating caspase-3 pathways and inhibiting the phosphorylation of extracellular signal-regulated protein kinases (ERK1 and ERK2).
Inhibition of Angiogenesis: The compound inhibits the proliferation of endothelial cells by reducing the expression of matrix metalloproteinase-2 (MMP-2), which is involved in angiogenesis.
Disruption of Cell Cycle: α-Chaconine disrupts the cell cycle and mechanical barrier function of intestinal epithelial cells, leading to increased cell apoptosis.
Vergleich Mit ähnlichen Verbindungen
α-Chaconine is often compared with other glycoalkaloids such as α-solanine, β-chaconine, and β-solanine. These compounds share similar structures and biological activities but differ in their toxicity and pharmacological properties:
α-Solanine: Similar to α-chaconine, α-solanine is a toxic glycoalkaloid found in potatoes.
β-Chaconine and β-Solanine: These are degradation products of α-chaconine and α-solanine, respectively.
Uniqueness of α-Chaconine: α-Chaconine is unique due to its high toxicity and its role in the plant’s defense mechanisms. Its ability to induce apoptosis and inhibit angiogenesis makes it a compound of interest in cancer research .
Conclusion
α-Chaconine is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C45H73NO14 |
|---|---|
Molekulargewicht |
852.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-/m0/s1 |
InChI-Schlüssel |
TYNQWWGVEGFKRU-OHIAVPKISA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)C |
Kanonische SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


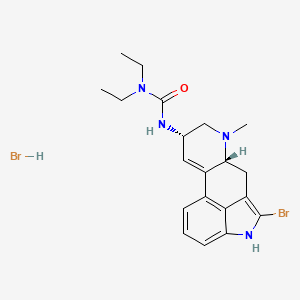
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
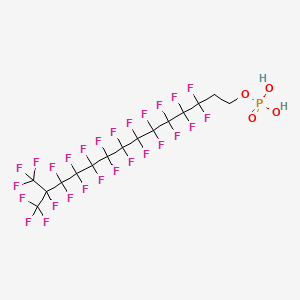


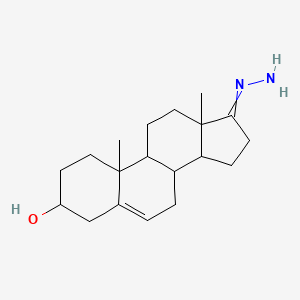
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
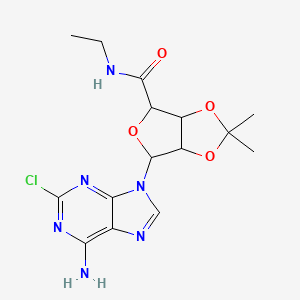
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
